Semapimod

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Semapimod se sintetiza a través de un proceso de varios pasos que involucra la formación de N,N'-bis[3,5-bis[N-(diaminometilideneamino)-C-metilcarbonimidoyl]fenil] decanediamida tetraclorhidrato. La síntesis generalmente implica:

Formación de Compuestos Intermedios: Los pasos iniciales implican la preparación de compuestos intermedios a través de reacciones como la nitración, la reducción y la acilación.

Reacciones de Acoplamiento: Estos intermedios luego se acoplan en condiciones específicas para formar el compuesto final.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para asegurar una alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound involucra la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para reacciones a gran escala, garantizar un control de calidad constante y emplear métodos de purificación eficientes para cumplir con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

Semapimod experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes, potencialmente modificando su actividad biológica.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, potencialmente mejorando o disminuyendo su actividad biológica.

Aplicaciones Científicas De Investigación

Crohn's Disease

Semapimod has been evaluated in clinical trials for Crohn's disease. In a randomized placebo-controlled trial, this compound was administered intravenously to patients with moderate to severe Crohn's disease. The results indicated that cumulative dosing greater than or equal to 360 mg was associated with significant clinical improvement in the Crohn's Disease Activity Index (CDAI) scores . Notably, some patients showed positive responses even when they had not responded to infliximab, demonstrating this compound's potential as an alternative treatment strategy .

Cancer Treatment

Research has shown that this compound can sensitize glioblastoma tumors to ionizing radiation. In preclinical models, it significantly inhibited tumor cell invasion and enhanced the efficacy of radiation therapy against glioblastoma cells . This suggests a promising role for this compound in oncological settings, particularly as an adjunct therapy to conventional treatments.

Infectious Diseases

Recent studies have revealed this compound's effectiveness against stationary-phase Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. These bacteria are notoriously resistant to antibiotics due to their robust outer membranes. This compound disrupts these membranes, presenting a novel approach for combating antibiotic-resistant infections .

Autoimmune Disorders

This compound has demonstrated potential benefits in various autoimmune conditions by suppressing inflammatory cytokine production. Its application extends to diseases such as rheumatoid arthritis and multiple sclerosis, where it may help modulate immune responses and reduce inflammation .

Table 1: Summary of Clinical Trials Involving this compound

Mecanismo De Acción

Semapimod ejerce sus efectos principalmente inhibiendo la captación de arginina por los macrófagos inflamatorios, que es esencial para la síntesis de óxido nítrico . También inhibe la activación de la quinasa MAPK p38, suprimiendo la eficiencia de traducción de la producción de factor de necrosis tumoral . Además, estimula el nervio vago, regulando a la baja las vías inflamatorias a través de la vía antiinflamatoria colinérgica .

Comparación Con Compuestos Similares

Compuestos Similares

Dexametasona: Un corticosteroide con propiedades antiinflamatorias e inmunosupresoras.

Metotrexato: Un inmunosupresor utilizado en enfermedades autoinmunes.

Infliximab: Un anticuerpo monoclonal que inhibe el factor de necrosis tumoral-alfa.

Unicidad de Semapimod

This compound es único debido a su mecanismo de acción multifacético, que se dirige tanto a la síntesis de óxido nítrico como a la activación de la quinasa MAPK p38 . Su capacidad para estimular el nervio vago y modular la vía antiinflamatoria colinérgica lo distingue de otros agentes antiinflamatorios .

Actividad Biológica

Semapimod, also known as CNI-1493, is an investigational compound with significant biological activity primarily as an anti-inflammatory and immunomodulatory agent. This article delves into its mechanism of action, pharmacological effects, clinical trials, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines, notably tumor necrosis factor (TNF), by targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition occurs at concentrations significantly lower than those required for blocking arginine uptake in macrophages .

- Cholinergic Anti-Inflammatory Pathway : Recent research suggests that this compound may primarily exert its effects by stimulating the vagus nerve, which leads to down-regulation of inflammatory responses via the cholinergic anti-inflammatory pathway .

- TLR4 Signaling Inhibition : this compound inhibits Toll-like receptor 4 (TLR4) signaling, which is crucial in mediating inflammatory responses to pathogens. Its IC50 value for TLR4 inhibition is approximately 0.3 µmol .

Pharmacological Profile

This compound's pharmacological properties are summarized in the following table:

Crohn's Disease

In a preliminary clinical trial involving patients with moderate to severe Crohn's disease, this compound demonstrated:

- Endoscopic Improvement : Patients exhibited positive endoscopic changes.

- Response in Non-Responders : Some patients who had not responded to infliximab showed improvement.

- Fistula Healing : Notable healing of fistulae was observed.

- Steroid Tapering : Indications suggested that steroids could be tapered without adverse effects .

Post-Endoscopic Retrograde Cholangiopancreatography (ERCP) Pancreatitis

In a small clinical trial aimed at assessing this compound's efficacy against post-ERCP pancreatitis:

- While significant suppression of pancreatitis was not achieved, there was a marked reduction in hyperamylasemia levels post-procedure .

Case Studies

-

Acute Intestinal Ischemia-Reperfusion Syndrome

A study conducted on rabbits indicated that this compound could serve as a pretreatment modality for acute intestinal ischemia-reperfusion syndrome. The compound effectively inhibited macrophage activation and demonstrated protective effects against tissue damage during ischemic events . -

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of this compound, suggesting its utility in treating neurodegenerative conditions such as Parkinson's disease. The compound's ability to modulate inflammatory pathways may contribute to its protective role against neuronal damage .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

| Study Focus | Findings |

|---|---|

| Crohn's Disease Trial | Endoscopic improvement and healing of fistulae |

| Post-ERCP Pancreatitis | Reduced hyperamylasemia without significant suppression |

| Acute Intestinal Ischemia | Inhibition of macrophage activation in animal models |

| Neuroprotection | Potential protective effects in neurodegenerative diseases |

Propiedades

Número CAS |

352513-83-8 |

|---|---|

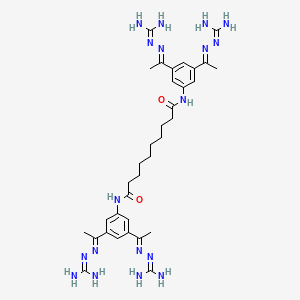

Fórmula molecular |

C34H52N18O2 |

Peso molecular |

744.9 g/mol |

Nombre IUPAC |

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |

InChI |

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+ |

Clave InChI |

PWDYHMBTPGXCSN-VCBMUGGBSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

SMILES isomérico |

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C |

SMILES canónico |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

Key on ui other cas no. |

352513-83-8 |

Sinónimos |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.